molecular formula C23H22N2O3S B2662631 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide CAS No. 942006-48-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide

Cat. No.: B2662631
CAS No.: 942006-48-6
M. Wt: 406.5
InChI Key: TXSPVWXRNUKYRH-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring, further connected to a methylbenzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide has found applications in several scientific domains:

Future Directions

Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities . Given the significant functions of these compounds in organic and medicinal chemistry, there is potential for future research and development in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzenesulfonyl group is then introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine. Finally, the methylbenzamide moiety is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of reagents. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial activity. Additionally, its anti-inflammatory and anticancer properties are thought to be mediated through the modulation of signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide is unique due to the presence of the methylbenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-5-8-19(15-17)23(26)24-20-12-13-22-18(16-20)9-6-14-25(22)29(27,28)21-10-3-2-4-11-21/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSPVWXRNUKYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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